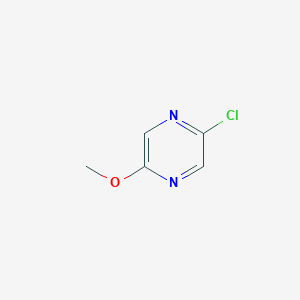

2-Chloro-5-methoxypyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEDKXSWNOQSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450741 | |

| Record name | 2-chloro-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33332-31-9 | |

| Record name | 2-chloro-5-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-methoxypyrazine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Chloro-5-methoxypyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates key data including its chemical identity, physical characteristics, and reactivity profile. Detailed experimental protocols for its synthesis are outlined, and logical workflows are visualized to facilitate a deeper understanding for researchers and drug development professionals.

Chemical Identity

This compound is an aromatic heterocyclic compound. The pyrazine ring, substituted with a chloro and a methoxy group, makes it a valuable building block in organic synthesis.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Methoxy-2-chloropyrazine, 2-chloranyl-5-methoxy-pyrazine |

| CAS Number | 33332-31-9[1][2][3] |

| Molecular Formula | C₅H₅ClN₂O[1][2] |

| Canonical SMILES | COC1=CN=C(Cl)N=C1[2] |

| InChI | InChI=1S/C5H5ClN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3[2] |

| InChIKey | TXEDKXSWNOQSKG-UHFFFAOYSA-N[2][4] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Limited experimental data is available in the public domain for some properties.

| Property | Value | Source |

| Molecular Weight | 144.56 g/mol | [1][2][4] |

| Appearance | Not specified, likely a solid at room temperature | Inferred |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| logP (Octanol/Water) | 1.52 | [4] |

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Two singlets in the aromatic region (δ 7.5-8.5 ppm) and a singlet for the methoxy group protons (δ 3.8-4.2 ppm). |

| ¹³C NMR | Signals for five distinct carbon atoms, including those in the pyrazine ring and the methoxy group. |

| Mass Spec (EI) | A molecular ion peak (M+) at m/z 144 and a characteristic M+2 peak due to the ³⁷Cl isotope. |

| IR Spectroscopy | C-H, C=N, C=C, and C-O stretching vibrations. |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dictated by the electron-deficient nature of the pyrazine ring, further influenced by the electron-withdrawing chloro group and the electron-donating methoxy group.

Reactivity: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The pyrazine ring's nitrogen atoms activate the ring towards nucleophilic attack, making the displacement of the chloride ion favorable with a variety of nucleophiles (e.g., amines, alkoxides, thiols).[5][6] The methoxy group, being electron-donating, can modulate the reactivity of the ring.

Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) pathway for this compound.

Synthesis: A common synthetic route to this compound likely involves the nucleophilic substitution of a dichloro-precursor. For instance, starting from 2,5-dichloropyrazine, selective methoxylation can be achieved.

Caption: Proposed synthesis workflow for this compound from 2,5-Dichloropyrazine.

Experimental Protocols

While a specific, peer-reviewed protocol for this compound was not found, a general procedure can be adapted from the synthesis of similar methoxypyrazines.[7]

Protocol: Synthesis of this compound via Nucleophilic Substitution

-

Materials:

-

2,5-Dichloropyrazine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dichloropyrazine in anhydrous methanol.

-

Carefully add one equivalent of sodium methoxide to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to a gentle reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Safety Information

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

It is recommended to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). For complete safety information, refer to the Safety Data Sheet (SDS).[8][9][10][11][12]

References

- 1. This compound - CAS:33332-31-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. 33332-31-9 | this compound - AiFChem [aifchem.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. This compound [stenutz.eu]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemscene.com [chemscene.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Chloro-5-methoxypyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 2-Chloro-5-methoxypyrazine. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted spectroscopic data derived from computational models. These predictions offer valuable insights for the characterization and identification of this compound in various research and development settings. Furthermore, this guide outlines comprehensive, representative experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) that can be adapted for the analysis of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally generated and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.0 - 8.2 | Singlet |

| H-6 | 7.8 - 8.0 | Singlet |

| -OCH₃ | 3.9 - 4.1 | Singlet |

Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-5 | 155 - 160 |

| C-6 | 130 - 135 |

| -OCH₃ | 55 - 60 |

Solvent: CDCl₃. Spectrometer Frequency: 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch (Aromatic) | Pyrazine Ring |

| 2950 - 2850 | C-H Stretch (Aliphatic) | Methoxy Group |

| 1600 - 1550 | C=N Stretch | Pyrazine Ring |

| 1500 - 1400 | C=C Stretch (Aromatic) | Pyrazine Ring |

| 1250 - 1200 | C-O-C Stretch (Asymmetric) | Methoxy Group |

| 1100 - 1000 | C-O-C Stretch (Symmetric) | Methoxy Group |

| 850 - 800 | C-Cl Stretch | Chloro Group |

| 900 - 675 | C-H Out-of-Plane Bend | Pyrazine Ring |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Predicted Relative Intensity | Ion Fragment |

| 144/146 | High | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes) |

| 115/117 | Moderate | [M - CHO]⁺ |

| 101/103 | Moderate | [M - CH₃]⁺ |

| 80 | Moderate | [M - CH₃ - Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for pyrazine derivatives and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a standard procedure for the acquisition of ¹H and ¹³C NMR spectra.[1]

I. Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.

II. Instrument Setup and Data Acquisition:

-

Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Locking: Tune the probe for ¹H and ¹³C frequencies and lock the field frequency using the deuterium signal of the solvent.

-

Shimming: Optimize the magnetic field homogeneity to obtain sharp and symmetrical peaks.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

III. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes a general method for obtaining an FTIR spectrum of an organic compound.[2][3]

I. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

II. Instrument Setup and Data Acquisition:

-

Spectrometer: Use an FTIR spectrometer equipped with a universal ATR accessory.

-

Background Scan: Collect a background spectrum of the empty, clean ATR crystal.

-

Sample Scan: Collect the spectrum of the sample.

-

Spectral Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.[2]

-

Resolution: Set the spectral resolution to 4 cm⁻¹.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

III. Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile and semi-volatile organic compounds like this compound.[4][5]

I. Sample Preparation:

-

Dilution: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

II. Instrument Setup and Data Acquisition:

-

Gas Chromatograph (GC):

-

Column: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

-

Injector: Set to splitless or split mode at a temperature of 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.[5]

-

Hold: Maintain at 280°C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

III. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of the identified peak and compare the fragmentation pattern with the predicted data or a library spectrum if available.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

CAS number and molecular structure of 2-Chloro-5-methoxypyrazine

This technical guide provides a comprehensive overview of 2-Chloro-5-methoxypyrazine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, molecular structure, synthesis, and potential applications, with a focus on data presentation and experimental methodology.

Chemical Identity and Molecular Structure

This compound is a substituted pyrazine, a class of aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 of the six-membered ring. The presence of both a chloro and a methoxy group on the pyrazine ring makes it a versatile intermediate for further chemical modifications.

CAS Number: 33332-31-9[1]

Molecular Formula: C₅H₅ClN₂O

Molecular Structure

The structure of this compound is characterized by a pyrazine ring substituted with a chlorine atom at position 2 and a methoxy group at position 5.

Structural Representations:

| Format | Identifier |

| SMILES | COC1=CN=C(C=N1)Cl |

| InChI | InChI=1S/C5H5ClN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 |

Molecular Weight: 144.56 g/mol [2]

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not extensively available in public literature. The following tables present a combination of available data for the target molecule and related, structurally similar compounds to provide a useful reference for researchers.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 144.56 | [2] |

| Molecular Formula | C₅H₅ClN₂O | [1] |

Note: Further experimental determination of properties such as melting point, boiling point, and solubility is recommended.

Spectroscopic Data

While specific spectra for this compound are not readily found in peer-reviewed literature, data for the related compound 2-methoxypyrazine can provide an indication of the expected spectral characteristics. The presence of the chlorine atom will influence the chemical shifts in NMR and the fragmentation pattern in mass spectrometry.

Table 2.2.1: Predicted and Analogous Spectroscopic Data

| Spectroscopy | Expected Features for this compound | Reference Data (2-methoxypyrazine) |

| ¹H NMR | Two singlets in the aromatic region (δ 7.5-8.5 ppm), one singlet for the methoxy group (δ ~4.0 ppm). | δ (CDCl₃, ppm): 8.08 (s, 1H), 8.02 (d, J=2.8 Hz, 1H), 7.89 (d, J=2.8 Hz, 1H), 3.98 (s, 3H) |

| ¹³C NMR | Signals for four aromatic carbons and one methoxy carbon. The carbon bearing the chlorine will be significantly shifted. | δ (CDCl₃, ppm): 162.8, 142.9, 137.9, 134.1, 53.6 |

| Mass Spec (EI) | Molecular ion peak (M+) at m/z 144 and a characteristic M+2 peak due to the ³⁷Cl isotope. | m/z (%): 110 (M+, 100), 82 (45), 69 (80), 53 (30), 42 (55) |

| IR | Bands for C-H aromatic stretching, C=N and C=C ring stretching, C-O stretching, and C-Cl stretching. | ν (cm⁻¹): 3050, 2950, 1590, 1540, 1470, 1400, 1260, 1150, 1030, 850 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through nucleophilic aromatic substitution (SNAr) on a dichloropyrazine precursor. The differential reactivity of the chlorine atoms on 2,5-dichloropyrazine allows for selective monosubstitution.

Proposed Synthetic Pathway

A plausible and common method for the synthesis involves the reaction of 2,5-dichloropyrazine with sodium methoxide. The chlorine at the 2-position is generally more reactive towards nucleophilic attack.

References

The Expanding Therapeutic Potential of 2-Chloro-5-methoxypyrazine Derivatives: A Technical Guide

For Immediate Release

Shanghai, China – December 28, 2025 – The heterocyclic compound 2-Chloro-5-methoxypyrazine is emerging as a versatile scaffold in medicinal chemistry, leading to the development of novel derivatives with a broad spectrum of potential biological activities. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their potential applications in neurodegenerative diseases, oncology, and infectious diseases.

The pyrazine ring is a well-established pharmacophore found in numerous FDA-approved drugs. The strategic placement of a chloro group and a methoxy group at the 2 and 5 positions, respectively, of the pyrazine ring provides a unique combination of reactivity and physicochemical properties. The chloro atom serves as a versatile handle for various chemical modifications, particularly for carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions, while the methoxy group can influence the compound's metabolic stability and binding interactions with biological targets.

Neuroprotective Activities: Targeting Acetylcholinesterase

A significant area of investigation for pyrazine derivatives is in the treatment of neurodegenerative disorders such as Alzheimer's disease. One key therapeutic strategy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. A series of 2-chloro-3-hydrazinopyrazine derivatives have been synthesized and evaluated for their AChE inhibitory activity.

Quantitative Data: Acetylcholinesterase Inhibition

| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| CHP4 | Acetylcholinesterase | 3.76 | Donepezil | 0.53 |

| CHP5 | Acetylcholinesterase | 4.2 | Donepezil | 0.53 |

Table 1: In vitro acetylcholinesterase inhibitory activity of 2-chloro-3-hydrazinopyrazine derivatives.[1]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibitory activity of the synthesized compounds was determined using a modified Ellman's method. The assay is performed in a 96-well microplate. The reaction mixture contains a phosphate buffer (pH 8.0), a solution of the test compound in DMSO, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen. The reaction is initiated by the addition of acetylcholinesterase enzyme. The hydrolysis of ATCI by the enzyme produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate. The absorbance of the colored product is measured at 412 nm using a microplate reader. The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined from the dose-response curve.

Anticancer Activities: Targeting Kinase Signaling Pathways

The pyrazine scaffold is a common feature in many kinase inhibitors. Derivatives of this compound are being explored as potential anticancer agents due to their ability to inhibit various kinases involved in cancer cell proliferation and survival. One notable example is the development of Checkpoint Kinase 1 (Chk1) inhibitors.

Quantitative Data: Chk1 Kinase Inhibition

| Compound | Target | IC50 (nM) |

| 2e (a 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea derivative) | Chk1 Kinase | 3-10 |

Table 2: In vitro Chk1 kinase inhibitory activity of a pyrazine derivative.

Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of compounds against a specific kinase is typically evaluated using a biochemical assay. For example, a common method is a radiometric assay that measures the incorporation of radioactive phosphate from [γ-³²P]ATP into a substrate peptide by the kinase. The reaction is carried out in a buffer containing the kinase, the substrate, ATP (spiked with [γ-³²P]ATP), and the test compound. After incubation, the reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto phosphocellulose paper followed by washing. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter. The IC50 value is determined by measuring the enzyme activity at various inhibitor concentrations.

Antimicrobial and Antifungal Activities

Derivatives of pyrazine have long been recognized for their antimicrobial properties. The incorporation of a chloro group can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved antimicrobial and antifungal efficacy. While specific studies on this compound derivatives are still emerging, related chloro-pyrazine derivatives have shown promising activity.

Quantitative Data: Antimycobacterial Activity

| Compound Series | Target Organism | MIC (µM) |

| Alkylamino derivatives of N-benzyl-5-chloropyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 4.6 - 10 |

Table 3: In vitro antimycobacterial activity of N-benzyl-5-chloropyrazine-2-carboxamide derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds is typically determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). This assay is performed in a 96-well microplate. A serial dilution of the test compound is prepared in a suitable growth medium. A standardized inoculum of the target microorganism (bacteria or fungi) is then added to each well. The plates are incubated under appropriate conditions for the specific microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions

The diverse biological activities demonstrated by derivatives of this compound and related structures underscore the significant potential of this scaffold in drug discovery. Future research will likely focus on:

-

Expansion of Chemical Diversity: Utilizing advanced synthetic methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, to generate larger and more diverse libraries of this compound derivatives.

-

Structure-Activity Relationship (SAR) Studies: In-depth SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.

-

In Vivo Efficacy and Safety Profiling: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.

The continued exploration of this compound derivatives holds great promise for the development of novel therapeutics to address unmet medical needs in various disease areas.

References

The Ascendance of the Pyrazine Ring: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, represents a structural motif of paramount importance in the landscape of chemical and biological sciences.[1] Initially identified as components of natural products and food aromas, pyrazine and its derivatives have garnered substantial attention for their diverse and potent biological activities.[1] This technical guide provides a comprehensive literature review on the discovery of pyrazine compounds, detailing their synthesis, biological activities, and the signaling pathways they modulate. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and visual representations of complex biological interactions.

Foundational Discoveries and Synthetic Methodologies

The journey of pyrazine chemistry began with early discoveries in natural products, where they were identified as key contributors to the flavor and aroma of roasted and fermented foods.[1] This initial interest spurred the development of synthetic methodologies to access this important heterocyclic core.

Classical Synthetic Routes

Two of the earliest and most fundamental methods for pyrazine synthesis are the Staedel–Rugheimer and Gutknecht pyrazine syntheses.

Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-chloroacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a pyrazine.[2][3]

Gutknecht Pyrazine Synthesis (1879): A variation of the Staedel–Rugheimer synthesis, the Gutknecht method is also based on the self-condensation of α-amino ketones, but differs in the in situ generation of the α-amino ketone intermediate.[4][5]

Modern Synthetic Approaches

While the classical methods are still in use, a variety of modern synthetic strategies have been developed to afford a wider range of substituted pyrazines with greater efficiency and control. These include the condensation of α-dicarbonyl compounds with 1,2-diamines, which is a versatile and widely used method.[6]

Experimental Protocols

Protocol 1: Staedel–Rugheimer Synthesis of 2,5-Diphenylpyrazine

Materials:

-

2-Chloroacetophenone

-

Aqueous Ammonia (excess)

-

Ethanol

-

Copper(II) sulfate (or other oxidizing agent)

-

Standard laboratory glassware

Procedure:

-

Preparation of α-Aminoacetophenone: Dissolve 2-chloroacetophenone (1 equivalent) in ethanol in a round-bottom flask. Add an excess of aqueous ammonia to the solution. Heat the mixture under reflux for several hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Isolation of Intermediate: After the reaction is complete, cool the mixture and isolate the intermediate α-aminoacetophenone. This can often be achieved by removing the solvent under reduced pressure and purifying the residue.

-

Self-Condensation and Oxidation: Heat the isolated α-aminoacetophenone in a suitable solvent such as ethanol or acetic acid. The self-condensation will occur to form a dihydropyrazine intermediate.

-

Oxidation: Add an oxidizing agent, such as copper(II) sulfate, to the reaction mixture and continue heating to facilitate the oxidation of the dihydropyrazine to 2,5-diphenylpyrazine.[2] Air can also be bubbled through the reaction mixture to achieve oxidation.[4]

-

Purification: Cool the reaction mixture and isolate the crude 2,5-diphenylpyrazine by filtration. The product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Protocol 2: Gutknecht Synthesis of 2,3,5,6-Tetramethylpyrazine

Materials:

-

Diacetyl monoxime (or other α-oximino ketone precursor)

-

Zinc dust

-

Acetic acid

-

Sodium hydroxide

-

Standard laboratory glassware

Procedure:

-

Reduction to α-Amino Ketone: In a flask equipped with a stirrer, dissolve diacetyl monoxime in a mixture of acetic acid and water. Gradually add zinc dust to the solution while maintaining a controlled temperature. This reduction step generates the α-amino ketone in situ.

-

Dimerization: After the reduction is complete, carefully neutralize the reaction mixture with a sodium hydroxide solution. The α-amino ketone will then undergo spontaneous dimerization to form the dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine can be oxidized to 2,3,5,6-tetramethylpyrazine by air oxidation, which may occur spontaneously upon standing, or by the addition of a mild oxidizing agent.

-

Isolation and Purification: The product can be isolated by extraction with an organic solvent, followed by distillation or recrystallization to yield pure 2,3,5,6-tetramethylpyrazine.

Protocol 3: Purification of Pyrazines by Column Chromatography

Materials:

-

Crude pyrazine product

-

Silica gel

-

Appropriate solvent system (e.g., hexane/ethyl acetate mixture)

-

Chromatography column and accessories

Procedure:

-

Column Preparation: Prepare a silica gel column using a suitable slurry packing method with the chosen eluent.

-

Sample Loading: Dissolve the crude pyrazine product in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to separate the desired pyrazine from impurities.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure pyrazine derivative.[7]

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazine.

Biological Activities of Pyrazine Derivatives

Pyrazine-containing compounds exhibit a remarkable breadth of biological activities, making them attractive scaffolds for drug discovery.[1] Their therapeutic potential spans across various disease areas, with significant research focused on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

A significant number of pyrazine derivatives have been synthesized and evaluated for their anticancer properties.[8] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1]

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] Several pyrazine-based compounds have been developed as potent inhibitors of various protein kinases.

Src homology region 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling downstream of receptor tyrosine kinases (RTKs).[9] SHP2 is a key component of the Ras-mitogen-activated protein kinase (MAPK), JAK-STAT, and PI3K-AKT signaling pathways.[10] Aberrant SHP2 activity is implicated in the pathogenesis of various cancers.

A number of pyrazine-based allosteric inhibitors of SHP2 have been developed. These inhibitors bind to a site distinct from the active site, stabilizing an auto-inhibited conformation of the enzyme and thereby blocking its activity.[11]

Table 1: Anticancer Activity of Selected Pyrazine Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-Pyrazine Hybrid | - | A549 (Lung) | 0.045 | [12] |

| Chalcone-Pyrazine Hybrid | - | MCF-7 (Breast) | 0.012 | [12] |

| Chalcone-Pyrazine Hybrid | - | DU-145 (Prostate) | 0.33 | [12] |

| Coumarin-Pyrazine Hybrid | C-Raf/MEK1 | HCT116 (Colon) | 0.9 | [12] |

| Pyrazine-based Pt(II) Complex | - | MCF-7 (Breast) | 88 - 120 (µg/mL) | [13] |

Signaling Pathways Modulated by Pyrazine Compounds

The biological effects of pyrazine derivatives are intimately linked to their ability to modulate specific intracellular signaling pathways. Understanding these interactions is crucial for the rational design of novel therapeutic agents.

SHP2-Dependent Signaling Pathways

As a central node in multiple signaling cascades, SHP2 is a key target for pyrazine-based inhibitors. By inhibiting SHP2, these compounds can disrupt downstream signaling through several critical pathways.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling, playing a key role in immunity, cell growth, and differentiation.[14]

PI3K-AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[15]

Conclusion

The discovery and development of pyrazine compounds have provided a rich and diverse field of study with significant implications for medicinal chemistry and drug development. From their origins as flavor components to their current status as privileged scaffolds in the design of potent bioactive molecules, pyrazines continue to be a source of inspiration for chemists and biologists alike. This technical guide has provided a comprehensive overview of the core aspects of pyrazine chemistry, including their synthesis, biological activities, and interactions with key signaling pathways. The detailed experimental protocols, quantitative data, and visual representations are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of these remarkable heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ir.nbu.ac.in [ir.nbu.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. Gutknecht Condensation | CoLab [colab.ws]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. resource.aminer.org [resource.aminer.org]

- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 15. cusabio.com [cusabio.com]

Technical Guide: Safety and Handling of 2-Chloro-5-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for 2-Chloro-5-methoxypyrazine and related compounds. A comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, all handling and safety procedures should be conducted with the utmost caution, adhering to the principles of chemical safety for hazardous substances. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction

This compound (CAS No. 33332-31-9) is a substituted pyrazine derivative. Pyrazines are a class of heterocyclic aromatic organic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and as flavor and fragrance agents.[1] The presence of a halogenated aromatic ring suggests that this compound should be handled as a potentially hazardous substance. This guide provides a summary of the known safety information and outlines best practices for its handling and use in a research and development setting.

Hazard Identification and Classification

Based on available information from chemical suppliers, this compound is classified with the following hazard statements:[2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word for this compound is Warning .[2]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information.

| Property | Value | Reference |

| CAS Number | 33332-31-9 | [2][3] |

| Molecular Formula | C₅H₅ClN₂O | [3] |

| Molecular Weight | 144.56 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 90 °C | [3] |

| Boiling Point | 183.3±35.0 °C (Predicted) | [3] |

| Density | 1.292±0.06 g/cm³ (Predicted) | [3] |

| Flash Point | Not available | |

| Solubility | Not available |

Toxicological Information

| Exposure Route | Hazard | Precautionary Statement | Reference |

| Oral | Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | [2] |

| Dermal | Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | [2] |

| Inhalation | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. | [2] |

| Eyes | Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [2] |

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile rubber). | Prevents skin contact, which can cause irritation. |

| Body Protection | Chemical-resistant lab coat or coveralls. | Provides a barrier against accidental spills and splashes. |

| Respiratory Protection | Use in a certified chemical fume hood is mandatory. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. | Mitigates inhalation risk, as the vapor and dust may cause respiratory irritation. |

Weighing and Handling of Powder

Due to the hazardous nature of the powder, all weighing and handling must be performed in a controlled environment to minimize the risk of aerosolization and exposure.

Protocol for Weighing a Hazardous Powder:

-

Preparation:

-

Designate a specific area for handling the powder, preferably within a certified chemical fume hood.[6][7]

-

Cover the work surface with disposable absorbent bench paper.[6]

-

Ensure all necessary equipment (spatulas, weigh boats, containers) is clean and readily available inside the fume hood.

-

Don the appropriate PPE as specified in section 5.1.

-

-

Weighing Procedure (Tare Method):

-

Place a labeled, sealable container on the balance inside the fume hood.

-

Tare the balance to zero.

-

Carefully transfer the desired amount of this compound into the container using a clean spatula. Avoid creating dust.[6][7]

-

Once the desired weight is achieved, securely close the container.

-

If the balance is located outside the fume hood, tare a sealed container, transfer the powder inside the fume hood, seal the container, and then move it to the balance for weighing.[8][9]

-

-

Post-Weighing:

Storage

Proper storage is crucial to maintain the stability of this compound and prevent accidental exposure.

-

Temperature: Store in a cool, dry, and well-ventilated area, ideally between 2-8°C.[3][10]

-

Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[10] Use containers made of glass or high-density polyethylene (HDPE).[10]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11]

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[10]

Emergency Procedures

First Aid Measures

| Exposure | First Aid Procedure |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[2] |

| Skin Contact | Immediately flush the contaminated skin with plenty of soap and water for at least 15 minutes.[12] Remove contaminated clothing while rinsing. If skin irritation persists, get medical advice.[2] |

| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[12] Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[2] |

Spill Response

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For a small spill, carefully cover the powder with an inert absorbent material (e.g., sand, vermiculite).

-

Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container. Clean the spill area with a wet cloth or sponge, and place all contaminated materials into the waste container.

-

Decontaminate: Decontaminate the area and any equipment used for cleanup.

-

Report: Report the spill to your supervisor and EHS department.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[13] Collect halogenated organic waste in a separate, properly labeled, and sealed container.[13] Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizations

Caption: Workflow for responding to a this compound spill.

Caption: Hierarchy of controls for safe handling of hazardous chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. 33332-31-9 | this compound - AiFChem [aifchem.com]

- 3. 5-Methoxy-2-chloropyrazine | 33332-31-9 [chemicalbook.com]

- 4. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

- 5. iloencyclopaedia.org [iloencyclopaedia.org]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. ehso.emory.edu [ehso.emory.edu]

- 8. tmi.utexas.edu [tmi.utexas.edu]

- 9. safety.duke.edu [safety.duke.edu]

- 10. biosynce.com [biosynce.com]

- 11. fishersci.com [fishersci.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 2-Chloro-5-methoxypyrazine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available quantitative solubility data and specific experimental protocols for the solubility of 2-Chloro-5-methoxypyrazine in common organic solvents are limited. This guide provides general information based on related compounds and established methodologies.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide aims to provide a comprehensive overview of the solubility characteristics of this compound, addressing the needs of researchers, scientists, and professionals in drug development. In the absence of specific data for this compound, this document leverages information on structurally similar compounds to infer potential solubility properties and outlines a general experimental protocol for determining its solubility.

Predicted Solubility Profile

Based on the chemical structure of this compound, which features a polar pyrazine ring with a chloro and a methoxy substituent, its solubility is expected to be influenced by the polarity of the solvent. It is anticipated to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic and nonpolar solvents.

-

2-Methoxypyrazine: Miscible with water and organic solvents; soluble in oils.[1]

-

2-Isobutyl-3-methoxypyrazine: Soluble in water, organic solvents, and oils; miscible at room temperature in ethanol.[2]

-

2-methoxy-5-methyl pyrazine: Soluble in alcohol and water.[3]

These examples suggest that the pyrazine core allows for some degree of solubility in a range of solvents. The presence of the chloro group in this compound is expected to increase its polarity and may influence its solubility profile compared to its non-chlorinated analogs.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound in various organic solvents. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethylformamide, dimethyl sulfoxide) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.

-

Vials for sample collection and analysis

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary experiments by measuring the concentration at different time points until it becomes constant.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility values.

-

Dilution: If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Data Analysis: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: A logical workflow for the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for this compound in common organic solvents is not currently available in the public domain, this guide provides a framework for researchers to approach its solubility determination. By following the outlined experimental protocol and considering the properties of structurally related compounds, scientists can systematically evaluate the solubility of this compound, enabling its effective use in research and development. The generation and dissemination of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Commercial suppliers and purity of 2-Chloro-5-methoxypyrazine

An In-depth Technical Guide to 2-Chloro-5-methoxypyrazine: Commercial Availability, Purity, and Analysis

For researchers, scientists, and professionals in drug development, this compound is a key heterocyclic building block. Its proper sourcing and characterization are critical for reproducible and reliable results in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of commercial suppliers, typical purity levels, and detailed analytical and synthetic protocols related to this compound.

Commercial Availability and Purity

This compound is available from a variety of chemical suppliers who specialize in intermediates for research and development. The purity of the commercially available material is typically suitable for most research applications, though verification upon receipt is always recommended.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Purity |

| AiFChem | 33332-31-9[1] | C₅H₅ClN₂O[1] | 144.56[1] | Not specified |

| AbacipharmTech | 33332-31-9[2] | C₅H₅ClN₂O[2] | 144.56[2] | Not specified |

| Sunway Pharm Ltd | 33332-31-9[3] | C₅H₅N₂OCl[3] | 144.56[3] | 97%[3] |

| Sigma-Aldrich | 33332-31-9 | C₅H₅ClN₂O[4] | 144.56 | Not specified in SDS[4] |

Note: Purity levels can vary between batches and should be confirmed by consulting the supplier's certificate of analysis.

Synthetic Protocols

The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a dichloropyrazine precursor. The differential reactivity of the two chlorine atoms on 2,5-dichloropyrazine allows for selective mono-substitution.[5]

Protocol 1: Synthesis of this compound from 2,5-Dichloropyrazine

This protocol is adapted from general procedures for nucleophilic aromatic substitution on dichloropyrazines.[5]

Materials:

-

2,5-Dichloropyrazine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichloropyrazine (1.0 equivalent) in anhydrous methanol.

-

Reagent Addition: Cool the solution in an ice bath to 0 °C. To this stirring solution, add a solution of sodium methoxide (1.0 to 1.1 equivalents) in methanol dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure mono-substitution and consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by adding water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the resulting aqueous residue with dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.[6]

Caption: Synthesis of this compound via SNAr.

Analytical Protocols for Purity Determination

Ensuring the purity of this compound is crucial. Gas Chromatography (GC) is a highly effective method for assessing the purity of volatile and semi-volatile compounds like this pyrazine derivative.[7]

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the purity assessment of this compound. Instrument conditions may require optimization.

Materials & Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5, HP-5ms, or similar non-polar column)

-

High-purity helium as carrier gas

-

Sample of this compound

-

Suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane)

-

Volumetric flasks and micropipettes

Procedure:

-

Sample Preparation: Prepare a sample solution by accurately weighing and dissolving approximately 1-2 mg of this compound in 1 mL of a suitable solvent (e.g., acetone) to achieve a concentration of 1-2 mg/mL.[7]

-

GC-MS Instrument Setup (Typical Conditions):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless mode)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp at 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes[7]

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: Scan from m/z 40 to 300

-

-

Data Acquisition and Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC).

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum (expected molecular ion at m/z 144/146 due to chlorine isotopes).

-

Determine purity by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

-

Caption: Workflow for Purity Analysis by GC-MS.

References

- 1. 33332-31-9 | this compound - AiFChem [aifchem.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. This compound - CAS:33332-31-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Reactivity profile of 2-Chloro-5-methoxypyrazine

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-5-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrazine, its electron-deficient ring system, functionalized with both an electrophilic chlorine atom and an electron-donating methoxy group, provides a versatile platform for synthetic transformations. This document provides a comprehensive overview of the reactivity profile of this compound, focusing on its principal reaction pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data from analogous systems, and graphical representations of reaction mechanisms and workflows are provided to serve as a technical guide for professionals in drug development and chemical research.

Introduction

Pyrazine and its derivatives are foundational scaffolds in the development of therapeutic agents, with applications ranging from kinase inhibitors to antibacterial agents.[1][2] The pyrazine ring's electron-deficient nature makes it susceptible to nucleophilic attack, while halogenated positions serve as key handles for functionalization via modern cross-coupling chemistry.

This compound (C₅H₅ClN₂O, Mol. Wt.: 144.56 g/mol ) is a bifunctional building block.[3] The chlorine atom at the 2-position is activated towards substitution by both the adjacent and para nitrogen atoms. The methoxy group at the 5-position, being electron-donating, modulates the ring's electronics and provides an additional site for potential interaction in biological systems. This guide will explore the synthetic utility of this molecule.

Synthesis of this compound

A common and practical route to this compound involves the selective monosubstitution of a dichloropyrazine precursor. The differential reactivity of the chlorine atoms in 2,5-dichloropyrazine allows for a controlled reaction with a methoxide source.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Selective Methoxylation

This protocol is adapted from procedures for similar nucleophilic substitutions on chloro-aza-aromatic systems.

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dichloropyrazine (1.0 eq) and anhydrous methanol.

-

Reagent Addition: Cool the solution in an ice bath. Add a solution of sodium methoxide (1.0 eq) in methanol dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the mixture and remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water.

-

Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Reactivity Profile I: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrazine ring readily undergoes nucleophilic aromatic substitution, particularly at the halogenated C2 position. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, with the aromaticity being restored upon the expulsion of the chloride leaving group.[4][5] This pathway is a cornerstone for introducing diverse functionalities.

Caption: Generalized SNAr mechanism on this compound.

Quantitative Data: SNAr with Amines

Reactions with primary and secondary amines are common, providing access to aminopyrazine derivatives. The following data is based on analogous reactions with other activated chloropyrazines and chloroazines.[6][7]

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Morpholine | K₂CO₃ | DMSO | 120 | >90 |

| n-Octylamine | NaOtBu | Toluene | 80-110 | 80-90 |

| Aniline | None (acidic) | Ethanol | 160 (Microwave) | 70-85 |

| Hydrazine | Et₃N | Ethanol | Reflux | >85 |

Experimental Protocol: Reaction with Morpholine (Amine Nucleophile)

-

Setup: In a sealed reaction vial, combine this compound (1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in dimethyl sulfoxide (DMSO).

-

Reaction: Heat the mixture to 120 °C and stir for 6-12 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and pour it into ice-water.

-

Isolation: Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Reactivity Profile II: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties onto the pyrazine core.[2][8]

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

This reaction is highly effective for forming C-C bonds with aryl and heteroaryl boronic acids.[2]

| Component | Example |

| Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ |

| Ligand | SPhos, XPhos, or dppf (in catalyst) |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Dioxane/Water or Toluene |

| Temperature | 75-110 °C |

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid (Adapted from[2])

-

Setup: To a reaction vial, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Reaction: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add anhydrous dioxane and a small amount of water. Heat the mixture at 90 °C for 12-18 hours.

-

Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Sonogashira Coupling

This reaction introduces alkynyl groups, forming C(sp²)-C(sp) bonds, and is highly efficient for chloropyrazines.[8]

| Component | Example |

| Catalyst | [Pd(allyl)Cl]₂ or Pd(PPh₃)₂Cl₂ |

| Co-catalyst | Copper(I) iodide (CuI) |

| Base | Et₃N or Diisopropylamine (DIPA) |

| Solvent | THF or DMF |

| Temperature | RT - 60 °C |

Buchwald-Hartwig Amination

Provides an alternative to classical SNAr for C-N bond formation, often proceeding under milder conditions with a broader substrate scope.[2][8]

| Component | Example |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, or Buchwald-type phosphine ligands |

| Base | NaOtBu or K₃PO₄ |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

Biological and Pharmacological Relevance

The functionalized pyrazine core is a "privileged scaffold" in drug discovery. The ability to diversify the 2-position of this compound through the reactions described above allows for the generation of large compound libraries for screening against various biological targets.

-

Acetylcholinesterase (AChE) Inhibition: Derivatives of 2-chloro-3-hydrazinopyrazine have shown potent AChE inhibitory effects, suggesting potential applications in treating Alzheimer's disease.[1]

-

Kinase Inhibition: Many pyrazine-based molecules have been investigated as inhibitors of protein kinases, which are critical targets in oncology.[2]

-

Antimicrobial Activity: Pyrazine compounds are known for their broad-spectrum antimicrobial activity. Some have been shown to induce DNA damage and cell-wall stress responses in bacteria.[9]

Caption: Drug discovery workflow using the this compound scaffold.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its reactivity is dominated by two primary pathways: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. These reactions provide reliable and high-yielding methods to introduce a wide array of functional groups at the C2 position. This synthetic tractability, combined with the established biological importance of the pyrazine scaffold, makes this compound a key intermediate for researchers, scientists, and professionals engaged in the design and development of novel pharmaceuticals and functional materials.

References

- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound [stenutz.eu]

- 4. youtube.com [youtube.com]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 9. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Experimental Protocol for Suzuki Coupling of 2-Chloro-5-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of 2-Chloro-5-methoxypyrazine with various boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel substituted pyrazines, which are key scaffolds in many biologically active compounds. Given the electronic properties of the methoxy-substituted pyrazine ring, careful selection of the catalytic system is crucial for achieving high yields.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] The catalytic cycle involves three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[2] The electron-donating methoxy group can make this step challenging for chloro-heteroaromatics, often necessitating the use of specialized, electron-rich ligands.[3]

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center.[4]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired product, regenerating the catalytically active Pd(0) species.[1]

Experimental Workflow

The general workflow for the Suzuki coupling of this compound is outlined below.

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

Recommended Reaction Conditions

Due to the potentially lower reactivity of this compound compared to its bromo or iodo counterparts, highly active catalyst systems are recommended.[3][5] Below are two suggested protocols employing robust catalyst systems known to be effective for challenging heteroaryl chlorides.[6][7]

| Parameter | Protocol 1 | Protocol 2 |

| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Pd(OAc)₂ (Palladium(II) Acetate) |

| Ligand | XPhos | SPhos |

| Base | K₃PO₄ (Potassium Phosphate) | Cs₂CO₃ (Cesium Carbonate) |

| Solvent System | Toluene (anhydrous, degassed) | 1,4-Dioxane / Water (5:1, degassed) |

| Temperature | 100-110 °C | 100 °C |

| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |

Detailed Experimental Protocols

Materials

-

This compound

-

Aryl- or Heteroarylboronic Acid

-

Palladium Precursor (Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine Ligand (XPhos or SPhos)

-

Base (K₃PO₄ or Cs₂CO₃)

-

Anhydrous, degassed solvent (Toluene or 1,4-Dioxane)

-

Degassed Water

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer with heating

-

Inert gas supply (Nitrogen or Argon)

Protocol 1: Using Pd₂(dba)₃ / XPhos in Toluene

This protocol is based on conditions known to be effective for electron-rich heteroaryl chlorides.

-

Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), K₃PO₄ (2.0 mmol, 2.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[3]

-

Inert Atmosphere: Seal the flask with a septum, and if not in a glovebox, evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.[8]

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.[10]

Protocol 2: Using Pd(OAc)₂ / SPhos in Dioxane/Water

This protocol utilizes a common and highly effective catalyst system for Suzuki couplings in a biphasic solvent system.[2]

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the corresponding boronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq).[2]

-

Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[8]

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[2]

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.

-

Monitoring: Check for the consumption of the starting material using TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and water (15 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[3]

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel to yield the final product.

Troubleshooting and Optimization

-

Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature in increments of 10 °C. Ensure the solvents are rigorously degassed, as oxygen can deactivate the catalyst.[4] Using a different base, such as K₂CO₃, or a different solvent system may also improve the yield.[6]

-

Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen.[4] Ensure the reaction is set up under strictly anaerobic conditions.

-

Protodeboronation: The boronic acid can be replaced by a hydrogen atom. Using MIDA boronates or potassium trifluoroborate salts can mitigate this issue, as they are more stable.[11]

Signaling Pathway Diagram